![molecular formula C15H12N4O B2717507 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411227-68-2](/img/structure/B2717507.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have neuroprotective properties. The synthesis method of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate, followed by further reactions to obtain the final product.
作用機序
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to involve multiple pathways. CNB-001 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. CNB-001 has also been shown to modulate the activity of various enzymes and receptors involved in neuroinflammation, such as COX-2, iNOS, and TNF-α. CNB-001 has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurodegeneration. CNB-001 has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, while reducing the levels of reactive oxygen species. CNB-001 has also been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines, such as IL-10. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in various animal models of neurological disorders.
実験室実験の利点と制限
CNB-001 has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research and development. CNB-001 is also relatively easy to synthesize, which makes it accessible to researchers. However, CNB-001 has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. CNB-001 also has some toxicity concerns, which need to be addressed in further studies.
将来の方向性
There are several future directions for the research and development of CNB-001. One direction is to further elucidate the exact mechanism of action of CNB-001, which can help optimize its therapeutic potential. Another direction is to investigate the efficacy of CNB-001 in various animal models of neurological disorders, as well as in clinical trials. Further studies are also needed to address the toxicity concerns of CNB-001 and to optimize its pharmacokinetics and bioavailability. Overall, CNB-001 shows great promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully realize its potential.
合成法
The synthesis of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate in the presence of a catalyst. The reaction leads to the formation of a pyrazole ring, which is then further modified to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of CNB-001, making it suitable for further research and development.
科学的研究の応用
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. CNB-001 has been shown to have neuroprotective properties, which can help prevent neuronal damage and improve cognitive function. CNB-001 has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress, both of which are associated with neurodegeneration.
特性
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-2-6-15(20)18-14(9-16)12-10-17-19(11-12)13-7-4-3-5-8-13/h3-5,7-8,10-11,14H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXAFZLEZJPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)
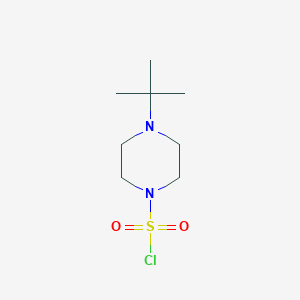
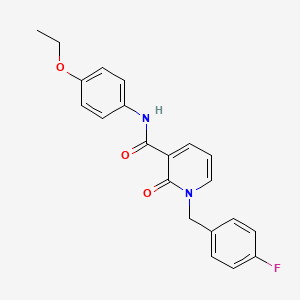
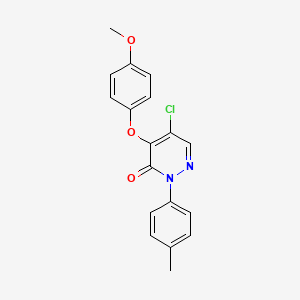
![5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)
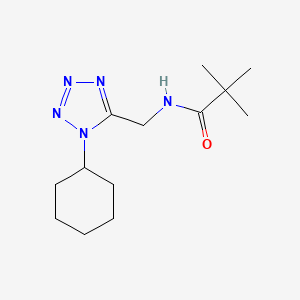
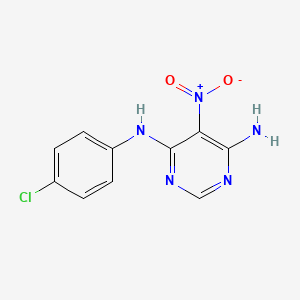
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)
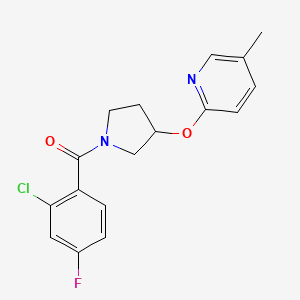
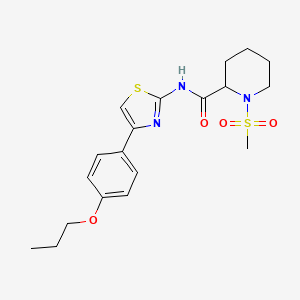
![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)
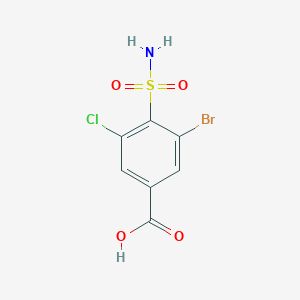
![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)
![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)